molecular formula C15H21N3O B14145060 1-(Cyclohexylideneamino)-3-(2,6-dimethylphenyl)urea CAS No. 318269-90-8

1-(Cyclohexylideneamino)-3-(2,6-dimethylphenyl)urea

Cat. No.: B14145060
CAS No.: 318269-90-8
M. Wt: 259.35 g/mol
InChI Key: KZRRUAKHCDPXLF-UHFFFAOYSA-N
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Description

1-(Cyclohexylideneamino)-3-(2,6-dimethylphenyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexylideneamino group and a 2,6-dimethylphenyl group attached to a urea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylideneamino)-3-(2,6-dimethylphenyl)urea typically involves the reaction of cyclohexylideneamine with 2,6-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylideneamino)-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(Cyclohexylideneamino)-3-(2,6-dimethylphenyl)urea has found applications in several scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylideneamino)-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-1-piperazineacetamide
  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • N-(2,6-Dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide

Uniqueness

1-(Cyclohexylideneamino)-3-(2,6-dimethylphenyl)urea stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

318269-90-8

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-(cyclohexylideneamino)-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C15H21N3O/c1-11-7-6-8-12(2)14(11)16-15(19)18-17-13-9-4-3-5-10-13/h6-8H,3-5,9-10H2,1-2H3,(H2,16,18,19)

InChI Key

KZRRUAKHCDPXLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NN=C2CCCCC2

solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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